4-Chloro-thiobenzoic acid hydrazide

Description

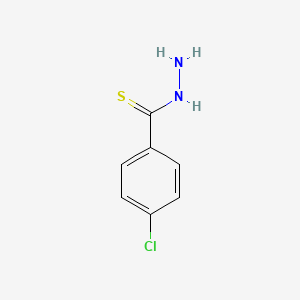

4-Chloro-thiobenzoic acid hydrazide is a substituted hydrazide derivative characterized by a benzoyl backbone functionalized with a chlorine atom at the para position and a thio (-S-) group. This compound belongs to the broader class of hydrazides, which are widely studied for their diverse chemical reactivity and biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The presence of both chloro and thio substituents enhances its electron-withdrawing and nucleophilic characteristics, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula |

C7H7ClN2S |

|---|---|

Molecular Weight |

186.66 g/mol |

IUPAC Name |

4-chlorobenzenecarbothiohydrazide |

InChI |

InChI=1S/C7H7ClN2S/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) |

InChI Key |

LIEZULYVFSHGIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=S)NN)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- 4-(Benzenesulfonamido)benzoic Acid Hydrazide (): This compound features a sulfonamide group instead of a thio group. The sulfonamide enhances antimicrobial activity due to its strong electron-withdrawing nature and hydrogen-bonding capacity .

- Pyridinecarboxylic Acid Hydrazides () :

Derivatives like 2-, 3-, and 4-pyridinecarboxylic acid hydrazides replace the benzene ring with a pyridine moiety. The nitrogen in the pyridine ring increases polarity and basicity, altering solubility and interaction with biological targets (e.g., Mycobacterium tuberculosis) . - 2-Furancarboxylic Acid Hydrazide () :

The furan ring introduces conjugated π-electrons, which may influence redox activity. This compound has been used to synthesize Pd complexes with antibacterial properties, suggesting that 4-chloro-thiobenzoic acid hydrazide could similarly coordinate metals for enhanced bioactivity .

Chlorinated Hydrazides

- 4-(4-Chlorophenyl)-2-Hydrazinylthiazole (): This compound combines a thiazole ring with a para-chlorophenyl group.

- The thio group in the target compound might instead favor hydrophobic interactions .

Specialized Modifications

Antimicrobial Activity

- Coumarinyl Acetic Acid Hydrazides () : Exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to sulfonamide derivatives .

- 4-(Benzenesulfonamido)benzoic Acid Hydrazide () : Shows diuretic and anticonvulsant activities, suggesting that this compound may also target ion channels or neurotransmitter receptors .

Comparative Data Table

Key Research Findings and Trends

- Structure-Activity Relationships : Chlorine and sulfur substituents enhance bioactivity by modulating electronic and steric properties. Thio groups improve lipophilicity, while sulfonamides favor hydrogen bonding .

- Synthetic Flexibility : Enzymatic methods () and cyclocondensation () enable diverse functionalization, expanding applications from pharmaceuticals to materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.